molecular formula C7H10ClIN2O B2838278 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole CAS No. 2197054-81-0

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole

Cat. No.: B2838278
CAS No.: 2197054-81-0
M. Wt: 300.52
InChI Key: LTRMYQAWPUZQIJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chlorine atom at the 4-position, an ethoxyethyl group at the 1-position, and an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-3-iodopyrazole with ethyl vinyl ether under acidic conditions to introduce the ethoxyethyl group at the 1-position. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which acts as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki or Sonogashira coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, or organometallic derivatives.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the pyrazole ring.

    Coupling Reactions: Products include biaryl or alkyne-substituted pyrazoles.

Scientific Research Applications

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the chlorine and iodine atoms can enhance its binding affinity and selectivity for certain molecular targets. The ethoxyethyl group may also play a role in modulating its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole
  • 4-Chloro-1-(1-ethoxyethyl)-3-bromo-1H-pyrazole
  • 4-Chloro-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole

Uniqueness

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The combination of chlorine and iodine atoms also enhances its utility in various coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-1-(1-ethoxyethyl)-3-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRMYQAWPUZQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C(=N1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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